molecular formula C12H14O2 B14446327 2-Ethyl-5-hydroxy-tetralin-1-one CAS No. 78757-81-0

2-Ethyl-5-hydroxy-tetralin-1-one

Cat. No.: B14446327
CAS No.: 78757-81-0
M. Wt: 190.24 g/mol
InChI Key: XBEXXKGEVYNVED-UHFFFAOYSA-N
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Description

2-Ethyl-5-hydroxy-tetralin-1-one is an organic compound belonging to the tetralin family Tetralins are partially hydrogenated derivatives of naphthalene, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-hydroxy-tetralin-1-one typically involves the following steps:

    Friedel-Crafts Alkylation:

    Hydroxylation: The hydroxyl group can be introduced via hydroxylation of the tetralin ring. This can be done using oxidizing agents like hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-hydroxy-tetralin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 2-Ethyl-5-oxo-tetralin-1-one or 2-Ethyl-5-carboxy-tetralin-1-one.

    Reduction: Formation of 2-Ethyl-5-hydroxy-tetralin-1-ol.

    Substitution: Formation of various substituted tetralin derivatives.

Scientific Research Applications

2-Ethyl-5-hydroxy-tetralin-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-hydroxy-tetralin-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetralin: The parent compound, lacking the ethyl and hydroxyl substituents.

    1-Tetralone: A ketone derivative of tetralin.

    5-Hydroxy-tetralin: A hydroxylated derivative without the ethyl group.

Uniqueness

2-Ethyl-5-hydroxy-tetralin-1-one is unique due to the presence of both ethyl and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its specific substitution pattern allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

CAS No.

78757-81-0

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-ethyl-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H14O2/c1-2-8-6-7-9-10(12(8)14)4-3-5-11(9)13/h3-5,8,13H,2,6-7H2,1H3

InChI Key

XBEXXKGEVYNVED-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1=O)C=CC=C2O

Origin of Product

United States

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